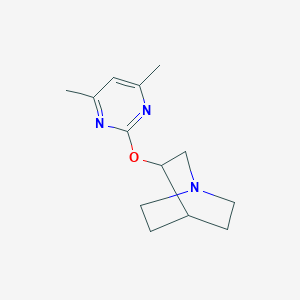
4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride” is a chemical compound with the CAS Number: 165528-71-2 . It has a molecular weight of 210.11 .
Molecular Structure Analysis
The molecular structure of “4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride” can be represented by the IUPAC Standard InChI: InChI=1S/C7H10N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4,8H2 .Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride” are not available, pyridinium salts have been highlighted for their reactivity in various research topics .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride” include a melting point of 247-248°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride: is instrumental in the synthesis of novel heterocyclic compounds. These compounds are pivotal in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties . The ability to create diverse heterocyclic structures allows for the development of new drugs with potential biological activities.
Anti-Fibrosis Drug Development
This compound has been utilized in the design and synthesis of pyrimidine derivatives that exhibit anti-fibrotic activities . These derivatives have shown promising results against fibrotic diseases by inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture mediums, indicating their potential as novel anti-fibrotic drugs.
Catalysis and Organic Synthesis
In the realm of organic synthesis, 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride derivatives are used as catalysts. They facilitate multi-component tether catalysis synthesis of highly functionalized pyrroles, showcasing the compound’s versatility in complex organic reactions.
Construction of Coordination Polymers
The compound plays a significant role in constructing helical silver (I) coordination polymers. The self-assembly of AgX salts with flexible unsymmetrical bis(pyridyl) ligands, including variants of this compound, leads to the formation of helical chains. These structures are characterized by various analytical methods, contributing to the understanding of coordination chemistry.
Metal-Ligand Complexes for Sensing Applications
Metal-ligand complexes created using derivatives of 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride act as sensors. For instance, a copper (II) complex synthesized from this compound served as a fluorescent sensor for dopamine, demonstrating its potential in sensing applications.
Study of Molecular Structures and Magnetic Properties
Research involving the molecular structures and magnetic properties of metal complexes formed with this compound’s derivatives provides valuable insights. Such studies are essential for understanding the coordination chemistry and exploring the potential applications of these complexes in various fields.
Safety and Hazards
properties
IUPAC Name |
4-(2-aminoethyl)-1H-pyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-3-1-6-2-4-9-7(10)5-6;;/h2,4-5H,1,3,8H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGXZMBKKOVDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)pyridin-2-ol dihydrochloride | |
CAS RN |
2044835-59-6 |
Source


|
| Record name | 4-(2-aminoethyl)pyridin-2-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2575401.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2575406.png)
![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2575407.png)


![N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2575410.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(tert-butyl)acetamide](/img/structure/B2575414.png)
![2-Chloro-N-[3-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]propanamide](/img/structure/B2575416.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2575419.png)
